Methylaminoacetonitrile sulfate
Overview
Description
“Methylaminoacetonitrile sulfate” is a chemical compound with the molecular formula C3H8N2O4S . It has a molecular weight of 168.17 g/mol . The IUPAC name for this compound is 2-(methylamino)acetonitrile; sulfuric acid .
Molecular Structure Analysis
The InChI code for “Methylaminoacetonitrile sulfate” is 1S/C3H6N2.H2O4S/c1-5-3-2-4;1-5(2,3)4/h5H,3H2,1H3;(H2,1,2,3,4)
. The compound’s canonical SMILES representation is CNCC#N.OS(=O)(=O)O
.
Chemical Reactions Analysis
While specific chemical reactions involving “Methylaminoacetonitrile sulfate” are not available, organosulfates are known to form from multiphase reactions between organic compounds and acidic sulfate particles .
Physical And Chemical Properties Analysis
“Methylaminoacetonitrile sulfate” is a compound with several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 168.02047791 g/mol . The topological polar surface area is 119 Ų . The heavy atom count is 10 .
Scientific Research Applications
Analytical Chemistry Applications
- Determination of Ethylenebisdithiocarbamate Fungicides : A method utilizing methylation with dimethyl sulfate, a compound related to methylaminoacetonitrile sulfate, has been developed for determining ethylenebisdithiocarbamates (EBDCs) in fruits and vegetables. This process involves methylation after decomposition with ethylenediaminetetraacetic acid (EDTA) and employs liquid chromatography with tandem mass spectrometry for detection (Hayama & Takada, 2008).
Green Chemistry
- Comparative Evaluation of Methylating Agents : In the context of green chemistry, dimethyl carbonate, methyl iodide, dimethyl sulfate, and methanol were evaluated as methylating agents, considering their efficiency and environmental impact. Such research highlights the importance of selecting suitable reagents for methylation reactions in terms of sustainability and safety (Selva & Perosa, 2008).
Biomaterials Research
- Sulfated Chitin and Chitosan : Chemical modification of chitin and chitosan with sulfate generates new materials with potential applications in drug delivery, metal ion adsorption, and as antibacterial agents. The study of sulfated derivatives of natural polymers like chitin and chitosan may offer insights into the functionalization of similar compounds, including methylaminoacetonitrile sulfate, for enhanced biological activity or specificity (Jayakumar, Nwe, Tokura, & Tamura, 2007).
Solubility and Thermodynamic Analysis
- Solubility in Binary Solvents : The study of methyleneaminoacetonitrile's solubility in various binary solvents across different temperatures provides valuable data on solubility behavior and thermodynamic properties. Such research can inform the use of methylaminoacetonitrile sulfate in solvent systems, predicting solubility and aiding in the design of experiments or industrial processes (Wang, Sun, Zhang, Shen, Xu, & Liu, 2019).
Bio-based Production
- Synthesis from Amino Acids : The synthesis of biobased succinonitrile from amino acids like glutamic acid and glutamine demonstrates the potential for deriving valuable industrial chemicals from renewable resources. This approach aligns with efforts to develop sustainable production methods for chemicals that are traditionally sourced from petrochemicals, potentially including methodologies applicable to methylaminoacetonitrile sulfate (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).
Safety And Hazards
“Methylaminoacetonitrile sulfate” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(methylamino)acetonitrile;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.H2O4S/c1-5-3-2-4;1-5(2,3)4/h5H,3H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZVAFMXLJJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955569 | |
Record name | Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaminoacetonitrile sulfate | |
CAS RN |
33986-15-1 | |
Record name | Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80955569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylaminoacetonitrile Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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